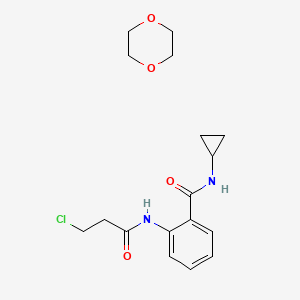

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

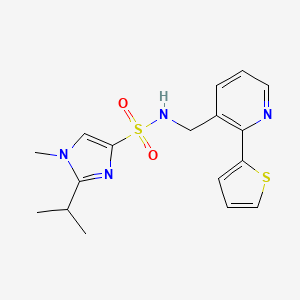

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide, also known as CPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPB is a benzamide derivative that has been shown to have unique biochemical and physiological effects, making it an interesting target for future research.

科学的研究の応用

Synthesis and Characterization of Novel Compounds

Research has demonstrated the ability to synthesize and characterize novel compounds, leveraging the properties of 1,4-dioxane and related molecules. For instance, the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride leads to ring-opened products bearing chlorine atoms, showcasing the versatility of these compounds in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014). Similarly, the synthesis of a range of diamines and their polymerization with different dianhydrides has been explored, resulting in polyimides with significant thermal stability and solubility in organic solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Catalysis and Reagent Development

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides in dioxane demonstrates the catalytic potential of dioxane in facilitating chemical reactions (Wang & Widenhoefer, 2004). Additionally, the development of diamidocarbenes as versatile and reversible [2+1] cycloaddition reagents offers a new approach to the synthesis of cyclopropanes and epoxides, highlighting the dynamic nature of these reactions (Moerdyk & Bielawski, 2012).

Environmental Remediation and Degradation

Studies on the microbially driven Fenton reaction for the degradation of 1,4-dioxane illustrate innovative approaches to environmental remediation. This process enables the complete degradation of 1,4-dioxane without the need for exogenous H2O2 or UV irradiation, leveraging the capabilities of the Fe(III)-reducing facultative anaerobe Shewanella oneidensis (Sekar & DiChristina, 2014). The occurrence and treatment of 1,4-dioxane in aqueous environments have also been extensively reviewed, highlighting advanced oxidation processes (AOPs) as the only proven technology for its treatment and the potential for biodegradable solutions (Zenker, Borden, & Barlaz, 2003).

Advanced Oxidation Technologies

The effect of pH on UV-based advanced oxidation technologies has been investigated for the degradation of 1,4-dioxane, showing that neutral pH conditions are most effective for these processes. This study highlights the significance of optimizing operational parameters to enhance the efficiency of advanced oxidation technologies in degrading recalcitrant organic compounds (Vescovi, Coleman, & Amal, 2010).

作用機序

Target of Action

The compound “1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide” is a heterocyclic compound that has been identified as a potential anti-infective agent

Mode of Action

As an anti-infective agent, it may inhibit the function of its target proteins or enzymes, thereby preventing the infectious agent from replicating or surviving within the host organism .

Result of Action

As an anti-infective agent, it is expected to result in the inhibition of the growth and replication of infectious agents within the host organism .

特性

IUPAC Name |

2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXMIAZESVXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)

![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide](/img/structure/B2862548.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)